2-Nitro-4-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Nitro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular weight of 253.56 . It is semi-solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Nitro-4-(trifluoromethyl)benzoyl chloride is 1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H .Physical And Chemical Properties Analysis
2-Nitro-4-(trifluoromethyl)benzoyl chloride is semi-solid in its physical form . It is stored at room temperature .Scientific Research Applications
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Preparation of 4-Trifluoromethyl Anthranilic Acid : 2-Nitro-4-(trifluoromethyl)benzoic acid, which is closely related to the compound , has been used in the preparation of 4-trifluoromethyl anthranilic acid . The exact method and outcomes of this preparation are not provided in the source.
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Medicinal Chemistry : There is a mention of the compound in the context of medicinal chemistry , but the specific application, method, and outcomes are not detailed.
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Preparation of 4-Trifluoromethyl Anthranilic Acid : 2-Nitro-4-(trifluoromethyl)benzoic acid, which is closely related to the compound , has been used in the preparation of 4-trifluoromethyl anthranilic acid . The exact method and outcomes of this preparation are not provided in the source.
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Food, Drug, Pesticide or Biocidal Product Use : There is a mention of the compound in the context of food, drug, pesticide or biocidal product use , but the specific application, method, and outcomes are not detailed.
Safety And Hazards
2-Nitro-4-(trifluoromethyl)benzoyl chloride is classified as dangerous, with hazard statements H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to wear protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYUKTBJHGSJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558919 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzoyl chloride | |
CAS RN |
81108-81-8 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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